molecular formula C15H14N4O3 B2734053 methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate CAS No. 895012-96-1

methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate

Cat. No.: B2734053
CAS No.: 895012-96-1
M. Wt: 298.302
InChI Key: UAMGJSMCRVEKHX-UHFFFAOYSA-N
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Description

Methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a pyrazolo-pyrimidinone derivative characterized by a fused heterocyclic core. Its structure features:

  • A 2-methylphenyl substituent at position 1 of the pyrazole ring, contributing steric and electronic effects.
  • A methyl ester group at position 5, linked via an acetoxy moiety, which modulates solubility and metabolic stability.

This compound is synthesized via nucleophilic substitution reactions between pyrazolo-pyrimidinone precursors and substituted phenacyl chlorides, as outlined in analogous synthetic pathways . Such derivatives are often explored in medicinal chemistry due to their structural resemblance to purine analogs, which can interact with enzymatic targets like kinases or phosphodiesterases.

Properties

IUPAC Name

methyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-10-5-3-4-6-12(10)19-14-11(7-17-19)15(21)18(9-16-14)8-13(20)22-2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMGJSMCRVEKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide and triethyl orthoformate to yield the pyrazolo[3,4-d]pyrimidine core . The final step involves esterification with methyl bromoacetate under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

Key Properties

  • Molecular Weight : 284.31 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.

Anticancer Properties

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. The following key findings highlight the potential of methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate:

  • Inhibition of EGFR : The compound has shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. It demonstrated an IC50 value around 2.89 µM against EGFR, comparable to established anticancer drugs like doxorubicin .
  • Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., MCF-7 for breast cancer and HepG2 for liver cancer) revealed that the compound induces apoptosis and cell cycle arrest at the G0/G1 phase .

Enzyme Inhibition

Beyond its anticancer properties, this compound has been studied for its potential as an enzyme inhibitor. It targets various kinases and regulatory proteins involved in cellular signaling pathways.

Specific Enzyme Targets

  • Bruton's Tyrosine Kinase (BTK) : The compound has been explored as a potential irreversible inhibitor of BTK, which plays a crucial role in B-cell signaling and is implicated in various hematologic malignancies .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer applications, preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties. These activities are under investigation for their potential therapeutic implications.

Case Study 1: Antitumor Activity Assessment

A study evaluated the anticancer efficacy of this compound against several tumor cell lines using MTT assays. The results indicated significant cytotoxicity with an IC50 value lower than that of doxorubicin for certain cell lines .

Case Study 2: BTK Inhibition

Research focused on the structure–activity relationship of pyrazolo[3,4-d]pyrimidine derivatives as BTK inhibitors showed promising results in vitro against TMD8 cells. Further optimization led to compounds exhibiting moderate tumor growth inhibition in murine models .

Mechanism of Action

The mechanism of action of methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells and microbial pathogens . The compound’s structure allows it to interact with various signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in substituents on the pyrazole ring, ester/acid functionalities, and aryl groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate 1: 2-methylphenyl; 5: methyl ester C₁₇H₁₆N₄O₃* 324.34 Enhanced lipophilicity due to methyl ester and aromatic methyl group.
Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate 1: methyl; 5: ethyl ester C₁₀H₁₂N₄O₃ 236.23 Shorter synthesis route; ethyl ester increases hydrophobicity vs. methyl.
2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid 1: methyl; 5: carboxylic acid C₈H₈N₄O₃ 208.17 Higher polarity; potential for salt formation or prodrug activation.
2-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide 1: 3-chlorophenyl; 5: acetamide C₂₀H₁₆ClN₅O₂ 393.83 Amide linkage improves stability; chloro group enhances electronic effects.

Functional Group Impact

  • Ester vs. Acid : The methyl ester in the target compound likely improves cell membrane permeability compared to the carboxylic acid derivative , but the acid form may exhibit better aqueous solubility.
  • Aryl Substituents : The 2-methylphenyl group in the target compound introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing 3-chlorophenyl group in the acetamide analog .
  • Amide vs. Ester : The acetamide analog’s amide bond confers greater hydrolytic stability than esters, which are prone to enzymatic cleavage in vivo .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than the acid derivative due to the ester group.
  • Stability : The methyl ester may hydrolyze faster than the ethyl analog in physiological conditions, affecting bioavailability.

Biological Activity

Methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:

  • EGFR Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. This compound has shown comparable activity against EGFR as established anticancer drugs such as doxorubicin and toceranib with an IC50 value around 2.89 µM .
  • Cell Line Studies : The compound has been evaluated for its antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro studies revealed that it induces apoptosis and cell cycle arrest at the G0/G1 phase .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Kinases : The compound interacts with key residues in the active site of EGFR-TK through both covalent and non-covalent interactions .
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells leading to programmed cell death .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase preventing cancer cell proliferation .

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

StudyCompoundCell LineIC50 (µM)Mechanism
Compound VIINCI 60 PanelNot specifiedEGFR inhibition
Methyl derivativeMCF-72.89Apoptosis induction
Various derivativesHepG-2Not specifiedCell cycle arrest

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable ADME profiles; however, further studies are needed to evaluate toxicity and long-term effects in vivo.

Q & A

Q. What synthetic routes are available for methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate, and what are their critical reaction conditions?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting pyrazolo[3,4-d]pyrimidine precursors with methyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) in dry dimethylformamide (DMF) under reflux for 6 hours. Purification is achieved through recrystallization using ethanol . For derivatives, cyclization with phosphorus oxychloride (POCl₃) at 120°C has been employed to form pyrazolo-pyrimidine cores, followed by esterification . Key parameters include solvent choice, reaction time, and catalyst concentration.
ReagentSolventCatalystTemperatureTimePurification MethodReference
Methyl chloroacetateDMFK₂CO₃Reflux6hRecrystallization (ethanol)
POCl₃Toluene-120°C2-4hColumn chromatography

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the structure. Key features include:
  • ¹H NMR : Signals for the methyl group (δ ~2.3 ppm, singlet) on the phenyl ring and the acetate methyl ester (δ ~3.7 ppm, triplet) .
  • ¹³C NMR : Carbonyl peaks at δ ~170 ppm (ester) and δ ~160 ppm (pyrimidinone) .
    Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities, as demonstrated in pyrazolo-pyrimidine derivatives .

Q. How can researchers determine the purity and stability of this compound under various storage conditions?

  • Methodological Answer : Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Thin-Layer Chromatography (TLC) using silica gel plates. Stability studies involve accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40-75% RH) over 6–12 months. Mass spectrometry (MS) monitors decomposition products, while differential scanning calorimetry (DSC) evaluates thermal stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up from milligram to gram quantities?

  • Methodological Answer : Yield optimization requires Design of Experiments (DOE) to test variables such as reagent stoichiometry, solvent volume, and reaction time. For instance, increasing DMF volume (from 30 mL to 50 mL per 0.01 mol substrate) improves solubility during reflux . Kinetic studies via in-situ IR or HPLC track intermediate formation. Pilot-scale trials should prioritize controlled cooling rates during recrystallization to minimize impurities.

Q. What strategies are recommended for analyzing contradictory bioactivity data across different studies involving this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial IC₅₀ values) may arise from assay conditions (pH, bacterial strain variability). Researchers should:
  • Replicate assays under standardized protocols (e.g., CLSI guidelines).
  • Use isogenic bacterial strains to isolate compound-specific effects.
  • Perform meta-analyses comparing logP values and solubility profiles to correlate bioactivity with physicochemical properties .

Q. What experimental approaches are used to investigate the compound's mechanism of action in target biological systems?

  • Methodological Answer : Mechanistic studies involve:
  • Enzyme Inhibition Assays : Measure inhibition constants (Kᵢ) against kinases or proteases using fluorogenic substrates.
  • Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to ATP-binding pockets in pyrazolo-pyrimidine targets .
  • Gene Expression Profiling : RNA-seq or qPCR identifies downstream pathways affected by the compound .

Q. How should researchers design experiments to assess the environmental impact or degradation pathways of this compound?

  • Methodological Answer : Follow OECD guidelines for environmental fate studies:
  • Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25°C and 50°C, analyzing degradation products via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using first-order kinetics.
  • Biodegradation : Use activated sludge models (OECD 301F) to measure microbial breakdown .

Q. What methodologies are employed to resolve structural ambiguities, such as regioisomerism, in derivatives of this compound?

  • Methodological Answer : Regioisomer differentiation requires:
  • 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to confirm substituent positions.
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign positions (e.g., pyrazolo N-methyl vs. phenyl groups) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace chemical shifts in complex mixtures .

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